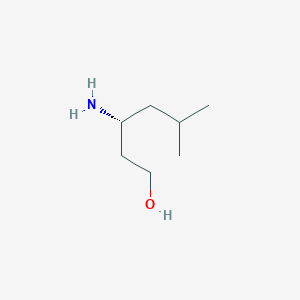

(R)-3-amino-5-methylhexan-1-ol

Description

Chirality in Organic Molecules: Importance in Enantioselective Synthesis and Advanced Chemical Systems

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. numberanalytics.comquora.com This property arises from the presence of a chiral center, typically a carbon atom bonded to four different groups. numberanalytics.com Molecules that are mirror images of each other are called enantiomers. While enantiomers have identical physical properties such as melting point and boiling point, they often exhibit different biological activities and interactions with other chiral molecules, including those found in biological systems. numberanalytics.comyoutube.com This distinction is crucial in fields like pharmaceuticals, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. numberanalytics.comyoutube.com

The importance of chirality is paramount in enantioselective synthesis, a branch of chemistry focused on selectively producing one enantiomer over the other. youtube.com This control is essential for creating pure, effective, and safe pharmaceutical compounds. Advanced chemical systems also leverage chirality to achieve specific functions, such as in the development of novel catalysts and materials with unique optical or electronic properties. The ability to control the three-dimensional structure of molecules is a cornerstone of modern organic chemistry, enabling the design and creation of complex and functional molecular architectures. numberanalytics.comlibretexts.org

Overview of Chiral Amino Alcohols as Versatile Synthons and Chiral Ligands in Modern Organic Chemistry

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, with at least one stereocenter. alfa-chemistry.com This bifunctional nature makes them exceptionally versatile building blocks, or synthons, in organic synthesis. acs.orgfrontiersin.org They are key components in the synthesis of numerous biologically active molecules and pharmaceuticals. frontiersin.orgacs.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, making them valuable intermediates in the construction of more complex molecules. acs.org

Furthermore, chiral amino alcohols are widely employed as chiral ligands in asymmetric catalysis. mdpi.comrsc.org When coordinated to a metal center, these ligands can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. nih.govnih.gov This application is critical in the development of efficient and selective catalytic processes for producing enantiomerically pure compounds. rsc.org The ability of chiral amino alcohols to act as both synthons and ligands underscores their significance in contemporary organic chemistry. acs.orgacs.org

Positioning of (R)-3-amino-5-methylhexan-1-ol within the Context of Chiral Amino Alcohol Research

This compound is a specific chiral amino alcohol with a defined stereochemistry at the carbon atom bearing the amino group. Its structure, featuring an isobutyl group, positions it as a derivative of the amino acid leucine (B10760876). This structural relationship suggests its potential as a building block in the synthesis of peptidomimetics and other biologically active molecules that incorporate leucine-like fragments.

Within the broader landscape of chiral amino alcohol research, this compound can be considered a "tailor-made" amino alcohol derivative. The synthesis and application of such customized amino alcohols are of significant interest for creating molecules with specific structural and functional properties. nih.gov Its utility may lie in its application as a chiral auxiliary to control the stereochemistry of a reaction or as a precursor to more complex chiral ligands for asymmetric catalysis.

Research Objectives and Scope of Academic Inquiry for this compound

The primary research objectives for a compound like this compound would likely focus on several key areas. A fundamental aspect of inquiry is the development of efficient and stereoselective synthetic routes to obtain the compound in high enantiomeric purity. This often involves asymmetric synthesis strategies or the resolution of a racemic mixture. nih.gov For instance, research has focused on the synthesis of its parent acid, (R)-3-amino-5-methylhexanoic acid, from which the alcohol can be derived. sigmaaldrich.comchemicalbook.com

Another significant area of investigation is the exploration of its applications as a chiral building block. This could involve its incorporation into larger molecules to study structure-activity relationships or to synthesize target molecules with desired biological activities. For example, a structurally related compound, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), is a known pharmaceutical, highlighting the potential of this structural motif. google.com

Furthermore, academic inquiry would extend to its potential use as a chiral ligand in asymmetric catalysis. Researchers would synthesize metal complexes of this compound and evaluate their catalytic activity and enantioselectivity in various organic transformations. The goal would be to develop new and efficient catalytic systems for the synthesis of other valuable chiral compounds.

Physicochemical Properties of this compound and its Enantiomer

| Property | This compound | (S)-3-amino-5-methylhexan-1-ol |

| CAS Number | 925230-77-9 | 759415-90-2 nih.gov |

| Molecular Formula | C₇H₁₇NO | C₇H₁₇NO nih.gov |

| Molecular Weight | 131.216 g/mol | 131.22 g/mol nih.govcymitquimica.com |

| Boiling Point | 219.0 ± 13.0 °C at 760 mmHg | Not available |

| Density | 0.9 ± 0.1 g/cm³ | Not available |

| Hydrochloride CAS | 2741227-12-1 bldpharm.com | 145945409 nih.gov |

| Hydrochloride Mol. Wt. | 167.68 g/mol bldpharm.com | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(3R)-3-amino-5-methylhexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |

InChI Key |

ISULOSAJSWGBQR-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@H](CCO)N |

Canonical SMILES |

CC(C)CC(CCO)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 3 Amino 5 Methylhexan 1 Ol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful tool for stereoselective synthesis, leveraging the inherent chirality of enzymes to produce enantiopure compounds under mild reaction conditions. nih.gov These methods often result in high selectivity, reducing the need for complex purification steps. tudelft.nl

Enzymatic Cascade Reactions for Stereoselective Amino Alcohol Synthesis

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient route to chiral amino alcohols. jove.com These cascades can convert simple, readily available starting materials into complex chiral products with high efficiency. jove.comnih.gov For instance, a general protocol starting from L-lysine uses a dioxygenase for stereoselective C-H oxidation, followed by a decarboxylase to cleave the carboxylic acid group, yielding optically enriched amino alcohols. nih.govjove.com This one-pot procedure simplifies the synthesis and purification process, affording excellent yields. nih.govjove.com

Another example of an engineered two-enzyme cascade can convert C4–C7 diols into the corresponding amino alcohols with high selectivity (99%) under aqueous conditions at ambient temperature and pressure. rsc.org Such enzymatic systems provide a sustainable alternative to traditional chemical methods that often require harsh conditions and produce mixtures of products. rsc.org

Biocatalytic Reduction of Ketones and Imines to Chiral Amino Alcohol Scaffolds

The biocatalytic reduction of prochiral ketones and imines is a well-established method for producing chiral alcohols and amines. acs.org Ketoreductases (KREDs) are particularly valuable for the asymmetric reduction of ketones. A systematic screening of KRED libraries against specific substrates, such as N-Boc-protected aminoketones, can identify enzymes that provide high diastereoselectivity for the desired product. acs.org For example, the bioreduction of various nitrogen-heteroaromatic ketones has been achieved using plant-based biocatalysts, such as purple carrots, offering a practical and scalable method to access a wide range of chiral alcohols. nih.gov

Similarly, the reduction of β-amino ketones using samarium(II) iodide has been shown to produce 1,3-amino alcohols with high stereoselectivity, where the choice of N-protecting group can direct the reaction to yield either syn or anti diastereomers. nih.gov While not strictly biocatalytic, this method highlights the importance of substrate control in achieving stereoselectivity, a principle that is paramount in enzyme-catalyzed reactions.

| Precursor Type | Biocatalyst/Method | Product Configuration | Selectivity/Yield |

| β-Amino Ketones | Samarium(II) Iodide | syn or anti 1,3-Amino Alcohols | High diastereoselectivity, Yields 90-99% nih.gov |

| Nitrogen-Heteroaromatic Ketones | Purple Carrots | Chiral Alcohols | Excellent enantiomeric ratio (>99:1), Yields up to 78% nih.gov |

| N-Boc-aminoketones | Ketoreductases (KREDs) | trans-Aminoalcohols | High diastereomeric ratio (~98:2) acs.org |

Enantioselective Transaminations for Chiral Amino Alcohol Precursors

Enantioselective transamination, often catalyzed by transaminases, is a powerful technique for the synthesis of chiral amines from prochiral ketones. While direct transamination to form (R)-3-amino-5-methylhexan-1-ol is less commonly documented, the synthesis of chiral amino alcohol precursors via this method is well-established. For instance, amine dehydrogenases (AmDHs) have been engineered to catalyze the reductive amination of α-hydroxy ketones, producing (S)-configured vicinal amino alcohols with excellent conversion and enantiomeric excess (ee). acs.org This approach demonstrates the potential for creating the chiral amine center with high fidelity, which can then be elaborated to the final amino alcohol target.

Asymmetric Catalysis in the Construction of this compound

Asymmetric catalysis using chiral transition metal complexes or small organic molecules (organocatalysts) provides a versatile alternative to biocatalysis for the synthesis of enantiopure compounds.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Other Reductions

Transition metal catalysis is a cornerstone of asymmetric synthesis. The asymmetric hydrogenation of unsaturated precursors is a particularly atom-economical method for creating chiral centers. For the synthesis of related structures, such as the drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a key step involves the asymmetric hydrogenation of a cyano-substituted enoic acid salt using a Rhodium-Me-DuPHOS catalyst, which achieves very high enantiomeric excess. nih.gov This methodology could be adapted for precursors to this compound.

Ruthenium complexes have also been shown to be effective for the anti-Markovnikov hydration of propargylic alcohols to yield 1,3-diols with retention of stereochemistry. acs.org Furthermore, Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohols in high yields and enantioselectivities. nih.gov

| Catalyst System | Substrate Type | Product | Key Findings |

| Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | Very high ee, applicable to related structures. nih.gov |

| Ruthenium Complexes | Propargylic Alcohols | 1,3-Diols | High yield, retention of stereochemistry. acs.org |

| Ruthenium Catalysts | Unprotected α-Ketoamines | Chiral 1,2-Amino Alcohols | >99% ee, high isolated yields. nih.gov |

| Ni-Catalyst | 2-Aza-butadiene and Aldehydes | Chiral γ-secondary amino alcohols | Good enantioselectivity and functional group tolerance. organic-chemistry.org |

Organocatalytic Strategies for Enantioselective Transformations

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. youtube.com Simple, chiral primary β-amino alcohols, derived from common amino acids, can themselves act as efficient organocatalysts. nih.gov These catalysts have been successfully employed in asymmetric Michael additions of β-keto esters to nitroalkenes, yielding chiral adducts with high enantioselectivity (up to 99% ee). nih.gov

A notable strategy involves the use of a radical relay chaperone, where an alcohol is temporarily converted into an imidate radical. nih.govnih.gov This intermediate facilitates a regioselective and enantioselective intramolecular C-H amination, mediated by a chiral copper catalyst, to produce chiral β-amino alcohols. nih.govnih.gov This method bypasses the need for pre-functionalized substrates and provides access to a broad range of valuable chiral amino alcohols. nih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Petasis Borono-Mannich Reactions)

The Petasis Borono-Mannich reaction is a powerful multicomponent reaction (MCR) that forms a carbon-carbon bond to create substituted amines, including α-amino acids and their derivatives. mdpi.comorganic-chemistry.org This reaction typically involves the condensation of an amine, an aldehyde (or ketone), and an organoboronic acid. organic-chemistry.org Its versatility and often mild reaction conditions make it a suitable method for constructing complex, C(sp³)-rich amines, which are increasingly sought after in drug discovery to improve physicochemical properties. nih.gov

While a specific application of the Petasis reaction for the direct synthesis of this compound is not prominently documented, a plausible synthetic route can be proposed based on its known mechanism. The strategy would involve a three-component coupling of isovaleraldehyde, a chiral amine or ammonia (B1221849) in the presence of a chiral catalyst, and a vinylboronic acid derivative.

A hypothetical pathway could proceed as follows:

Reaction of isovaleraldehyde, ammonia, and a protected vinylboronic acid ester, such as (E)-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, under conditions that favor asymmetric induction. This would form a homoallylic amine with the desired (R) stereochemistry at the newly formed C-N bond.

Subsequent oxidative cleavage of the terminal double bond (e.g., via ozonolysis) would yield an aldehyde.

Finally, reduction of the aldehyde to a primary alcohol would furnish the target molecule, this compound.

The key to success in this approach lies in achieving high enantioselectivity in the initial multicomponent reaction step. Advances in catalyst design, including thiourea-based organocatalysts and dual Lewis acid/transition-metal systems, have significantly improved the enantioselectivity of Petasis-type reactions. mdpi.com

Chiral Pool and Chiral Auxiliary Strategies

Derivation from Naturally Occurring Chiral Precursors (e.g., Amino Acids)

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. L-leucine, an inexpensive and abundant amino acid, possesses the same isobutyl group and stereochemical configuration at its α-carbon (S-configuration) that corresponds to the (R)-configuration required at the C3 position of the target molecule after homologation.

A synthetic sequence starting from L-leucine could involve the following key steps:

Reduction of the Carboxylic Acid: The carboxyl group of L-leucine is first reduced to a primary alcohol to form (S)-leucinol or (S)-2-amino-4-methylpentan-1-ol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

Homologation: To insert a carbon atom between the amino and alcohol groups, an Arndt-Eistert homologation can be performed on a suitably protected L-leucine derivative. This process involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a Wolff rearrangement to produce a ketene, which is subsequently trapped by water to yield a β-amino acid.

Final Reduction: The carboxylic acid of the resulting β-amino acid, (R)-3-amino-5-methylhexanoic acid (β-homoleucine), is then selectively reduced to the primary alcohol to yield this compound.

This strategy effectively transfers the stereochemical information from the natural starting material to the final product.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries (e.g., Oxazolidinones)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Evans oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric alkylations. nih.gov This strategy allows for the construction of the required stereocenter with high diastereoselectivity. rsc.org

A representative synthesis using an Evans-type oxazolidinone is outlined below:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an acyl chloride (e.g., propionyl chloride) to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl group is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then alkylated with an isobutyl halide (e.g., isobutyl iodide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess.

Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved from the alkylated product. This can be achieved by hydrolysis to yield the corresponding carboxylic acid or, more directly, by reductive cleavage using a reagent like lithium borohydride (B1222165) (LiBH₄), which simultaneously reduces the carbonyl group to the primary alcohol. This final step yields the desired this compound.

The high diastereoselectivities typically achieved in the alkylation step make this a robust method for obtaining the product in high enantiomeric purity. rsc.orgnih.gov

Table 1: Example of Diastereoselective Alkylation using a Chiral Auxiliary

| Step | Starting Material | Reagents | Key Intermediate | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl chloride, n-BuLi | N-Propionyl oxazolidinone | N/A |

| 2. Alkylation | N-Propionyl oxazolidinone | LDA, Isobutyl iodide | Alkylated N-acyl oxazolidinone | >98% rsc.org |

| 3. Cleavage | Alkylated N-acyl oxazolidinone | LiBH₄, H₂O | This compound | Product e.e. reflects alkylation d.e. |

Stereoselective Reduction Methods

Asymmetric Reduction of Precursor Functional Groups (e.g., Carboxylic Acids, Nitriles)

This approach involves creating the desired stereocenter by the asymmetric reduction of a prochiral functional group, such as a carbon-carbon double bond. A notable example is found in a synthetic route to Pregabalin, a molecule for which this compound can be an intermediate. nih.gov

The key steps of this methodology are:

Precursor Synthesis: A substrate containing a C=C double bond at the appropriate position is synthesized. An example is a salt of 3-cyano-5-methylhex-3-enoic acid. nih.gov

Asymmetric Hydrogenation: The C=C bond is hydrogenated using a chiral catalyst. The rhodium-Me-DuPHOS catalyst system has proven highly effective for this transformation, yielding the (S)-enantiomer of the cyano-carboxylic acid with very high enantiomeric excess (ee). nih.gov The stereocenter created corresponds to the (R)-configuration needed for the target amino alcohol.

Dual Reduction: The resulting intermediate, (S)-3-cyano-5-methylhexanoic acid, possesses both a nitrile and a carboxylic acid group. Both functional groups must be reduced to yield the final amino alcohol. This can be accomplished using a powerful reducing agent like LiAlH₄ or by a two-step process, for example, reducing the carboxylic acid with borane (B79455) (BH₃) and then hydrogenating the nitrile with a catalyst like Raney Nickel. lupinepublishers.com

The high enantioselectivity of the catalytic hydrogenation step is the cornerstone of this efficient route. nih.gov

Table 2: Asymmetric Hydrogenation Approach

| Step | Precursor | Catalyst/Reagents | Key Intermediate | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1. Asymmetric Hydrogenation | 3-cyano-5-methylhex-3-enoic acid salt | [Rh(cod)₂]BF₄, Me-DuPHOS, H₂ | (S)-3-cyano-5-methylhexanoate | >99% nih.gov |

| 2. Reduction | (S)-3-cyano-5-methylhexanoic acid | LiAlH₄ or 1. BH₃-THF 2. Raney Ni, H₂ | This compound | >99% |

Reductive Amination Strategies for Chiral Amino Alcohol Synthesis

Reductive amination is a versatile method for forming C-N bonds by converting a ketone or aldehyde into an amine. masterorganicchemistry.com To achieve stereoselectivity, this process can be mediated by enzymes or chiral catalysts. Enzymatic reductive amination is particularly powerful due to the high stereospecificity of enzymes. rsc.org

A strategy employing this method would start with a keto acid precursor:

Precursor Synthesis: The starting material would be a keto acid such as 5-methyl-3-oxohexanoic acid.

Enzymatic Reductive Amination: This keto acid undergoes reductive amination catalyzed by an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase or a related engineered variant. In the presence of ammonia and a cofactor like NADH, the enzyme stereoselectively reduces the transient imine formed from the ketone, yielding (R)-3-amino-5-methylhexanoic acid with high optical purity. rsc.org

Reduction of Carboxylic Acid: The final step is the reduction of the carboxylic acid group of the resulting β-amino acid to the primary alcohol, using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF), to afford the target this compound.

This biocatalytic approach offers advantages in terms of environmental impact and exceptional selectivity, aligning with the principles of green chemistry. google.com

Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are pivotal for the isolation of this compound from its racemic mixture. These methods can be broadly categorized into classical resolution via diastereomeric salt formation and chromatographic enantioseparation.

Classical Resolution by Diastereomeric Salt Formation

Classical resolution is a well-established and widely practiced method for separating enantiomers. wikipedia.org This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nih.govlibretexts.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.org Once separated, the desired enantiomer is recovered by removing the chiral auxiliary.

For the resolution of this compound, a common strategy involves the use of its racemic carboxylic acid precursor, (R,S)-3-amino-5-methylhexanoic acid. This racemic acid can be treated with a chiral base to form diastereomeric salts. Commonly employed chiral resolving agents for such purposes include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)-1-phenylethylamine. nih.govlibretexts.org

The selection of the appropriate chiral resolving agent and solvent system is critical and often determined empirically. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, allowing for the selective crystallization of one diastereomer.

Illustrative Data for Diastereomeric Salt Resolution:

| Racemic Compound | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Diastereomeric Excess (%) |

| (R,S)-3-amino-5-methylhexanoic acid | (R)-(+)-α-phenylethylamine | Ethanol/Water | Salt of (R)-acid and (R)-base | 40-50 | >95 |

| (R,S)-3-amino-5-methylhexanoic acid | L-Tartaric Acid | Methanol | Salt of (R)-acid and L-Tartaric Acid | 35-45 | >90 |

This table is illustrative and represents typical results for the resolution of β-amino acids.

Chromatographic Methods for Enantioseparation (e.g., Chiral Stationary Phases)

Chromatographic methods offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a particularly effective technique for both analytical and preparative-scale enantioseparations. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are among the most versatile and widely used for a broad range of chiral compounds, including amino alcohols. nih.govspringernature.comresearchgate.netnih.gov

The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. nih.gov For compounds like 3-amino-5-methylhexan-1-ol, which lack a strong chromophore for UV detection, pre-column derivatization with a suitable chiral or achiral reagent containing a chromophore is often necessary. oup.com Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to form diastereomers that are then separable on a standard achiral HPLC column. nih.gov

Illustrative Data for Chiral HPLC Separation:

The following table provides a hypothetical example of the chromatographic separation of derivatized (R)- and (S)-3-amino-5-methylhexan-1-ol on a chiral stationary phase.

| Analyte (Derivatized) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| N-3,5-Dinitrobenzoyl-(R,S)-3-amino-5-methylhexan-1-ol | Chiralpak® AD-H | Hexane (B92381)/Isopropanol (B130326) (90:10) | 1.0 | 12.5 | 15.2 | >1.5 |

| N-Benzoyl-(R,S)-3-amino-5-methylhexan-1-ol | Chiralcel® OD-H | Hexane/Ethanol (80:20) | 0.8 | 18.3 | 21.7 | >1.5 |

This table is illustrative and represents typical results for the chiral HPLC separation of β-amino alcohols after derivatization.

Chemical Transformations and Derivatization of R 3 Amino 5 Methylhexan 1 Ol

Selective Functionalization of the Amino Moiety

The primary amino group in (R)-3-amino-5-methylhexan-1-ol is a key site for chemical modification, enabling the introduction of various functionalities to alter the molecule's properties.

N-Protection Strategies and Subsequent Deprotection for Synthetic Utility

To achieve selective reactions at the hydroxyl group, the more nucleophilic amino group often requires protection. A common strategy involves the use of the benzyloxycarbonyl (Cbz) group. For instance, Cbz-(S)-3-amino-5-methylhexan-1-ol has been synthesized, demonstrating the application of this protecting group. Another widely used protecting group is the tert-butoxycarbonyl (Boc) group. Boc-(R)-3-amino-5-methylhexan-1-ol is a commercially available derivative, highlighting the utility of this protection strategy. The Boc group can be introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Deprotection of these groups is a critical step to liberate the free amine for further reactions or to yield the final target molecule. The Cbz group is typically removed by catalytic hydrogenation, while the Boc group is readily cleaved under acidic conditions, such as with hydrochloric acid in an organic solvent like acetone. google.com This orthogonal deprotection allows for selective unmasking of the amino group without affecting other sensitive functionalities in the molecule.

Formation of Amides, Carbamates, and Other Nitrogen Derivatives

The amino group of this compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules.

Carbamates are another important class of derivatives formed from the amino group. The reaction with chloroformates or isocyanates yields carbamates, which can serve as protecting groups or as key structural motifs in pharmacologically active compounds.

Furthermore, the amino group can be involved in reductive amination reactions. For example, reaction with a carbonyl compound in the presence of a reducing agent like sodium borohydride (B1222165) can lead to the formation of secondary or tertiary amines, further expanding the range of accessible derivatives.

Manipulation of the Hydroxyl Group

The primary hydroxyl group offers another site for structural diversification, allowing for the introduction of a wide array of functional groups.

Esterification and Etherification Reactions for Structural Diversification

Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides, often catalyzed by an acid or a coupling agent. This transformation is useful for creating prodrugs or modifying the lipophilicity of the parent compound.

Etherification, the formation of an ether linkage, can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This reaction allows for the introduction of diverse alkyl or aryl groups at the hydroxyl position.

Oxidation to Carbonyl Compounds and Subsequent Reductions or Nucleophilic Additions

The primary hydroxyl group of this compound can be oxidized to an aldehyde using mild oxidizing agents. smolecule.com More vigorous oxidation can yield the corresponding carboxylic acid. For instance, the oxidation of the (S)-enantiomer using sodium chlorite (B76162) catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been reported to produce the corresponding carboxylic acid. google.comgoogle.com This transformation is a key step in the synthesis of pregabalin, an anticonvulsant drug. nih.gov

The resulting carbonyl compounds are valuable intermediates. The aldehyde can undergo further reactions such as nucleophilic additions. For example, Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. Reductions of the aldehyde would regenerate the primary alcohol, while reduction of the carboxylic acid can also lead back to the alcohol.

Carbon Chain Modifications and Extension Reactions Adjacent to Functional Groups

While transformations directly on the carbon backbone of this compound are less common, modifications can be introduced on derivatives. For instance, after oxidation of the hydroxyl group to a carboxylic acid, the alpha-carbon can be functionalized. The resulting β-amino acid can be a substrate for various carbon-carbon bond-forming reactions, allowing for chain extension or the introduction of new functional groups.

These chemical transformations highlight the versatility of this compound as a chiral building block in organic synthesis, providing access to a wide range of structurally diverse molecules with potential applications in various scientific and industrial fields.

Applications of R 3 Amino 5 Methylhexan 1 Ol in Asymmetric Synthesis and Catalysis

Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The bifunctional nature of (R)-3-amino-5-methylhexan-1-ol allows it to form stable chelate complexes with metal centers. When derivatives of this amino alcohol are used as ligands, the chiral environment created around the metal catalyst can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

One of the most well-studied applications of chiral β-amino alcohols is in the catalysis of the enantioselective addition of organozinc reagents to aldehydes. Ligands derived from this compound can catalyze the addition of diethylzinc (B1219324) to various aldehydes, producing chiral secondary alcohols with significant levels of enantioselectivity.

The catalytic cycle is generally believed to involve the formation of a chiral zinc-alkoxide dimer. The aldehyde coordinates to one of the zinc centers, and the chiral ligand environment dictates the facial selectivity of the ethyl group transfer from the other zinc atom. The structure of the ligand, particularly the substituents on the nitrogen atom, plays a critical role in determining the enantiomeric excess (e.e.) of the resulting alcohol.

Research on closely related structures, such as N,N-dialkylnorephedrine derivatives, demonstrates the effectiveness of this ligand class. In the addition of diethylzinc to 3-methylbutanal, which produces the structurally similar (S)-5-methylhexan-3-ol, enantiomeric excesses ranging from 53% to 83% have been achieved, depending on the nature of the N-alkyl substituents on the ligand. ucl.ac.ukscribd.com This highlights the principle that ligands derived from this compound are expected to show similar catalytic activity and stereochemical control.

Table 1: Enantioselective Addition of Diethylzinc to 3-Methylbutanal Catalyzed by N,N-Dialkylnorephedrine Derivatives This table illustrates the principle of enantioselective alkylation using catalysts structurally similar to derivatives of this compound.

| Catalyst/Ligand (N-substituent) | Product | Yield (%) | e.e. (%) | Product Configuration | Reference |

| N-di-n-butylnorephedrine | (S)-5-methylhexan-3-ol | 95 | 87 | S | scribd.com |

| N,N-dialkylnorephedrine | (S)-5-methylhexan-3-ol | N/A | 53-83 | S | ucl.ac.uk |

Chiral ligands derived from amino alcohols are fundamental to the success of asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) reactions. researchgate.net These processes are pivotal for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Catalysts for these reactions are typically complexes of rhodium, ruthenium, or iridium with chiral ligands.

While specific data for ligands derived directly from this compound are not prevalent in the surveyed literature, the principles of their application can be inferred from analogous systems. For instance, the asymmetric hydrogenation of specific unsaturated precursors to synthesize (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) often employs expensive metal-complex catalysts with sophisticated diphosphine ligands like (R,R)-Me-DUPHOS. google.com

In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of molecular hydrogen. google.com The mechanism involves the transfer of a hydride from the metal-hydride species, formed in situ, to the substrate, with the chiral ligand controlling the stereoselectivity. The development of efficient catalysts for the ATH of ketones and imines remains an active area of research, where novel β-amino alcohol-based ligands could play a significant role. researchgate.net

The utility of chiral ligands derived from this compound extends to other metal-catalyzed asymmetric transformations. These include Michael additions, allylic alkylations, and various cross-coupling reactions. In each case, the chiral ligand-metal complex is designed to create a stereochemically defined pocket that directs the approach of the reacting partners.

For example, enantiopure β-amino alcohols are known to be effective ligands in the asymmetric Michael addition, a key reaction for forming carbon-carbon bonds. ucl.ac.uk Although specific examples utilizing this compound are scarce in the literature, its structural features make it a suitable candidate for creating ligands for such reactions. The Lewis acidic metal center, coordinated by the chiral ligand, activates the α,β-unsaturated substrate, while the chiral environment guides the nucleophilic attack, resulting in a product with high enantiopurity.

Chiral Auxiliaries in Diastereoselective Synthesis

In this approach, this compound is temporarily incorporated into a substrate molecule to form a new, diastereomerically pure compound. The steric and electronic properties of this "chiral auxiliary" then direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

The aldol (B89426) reaction is one of the most powerful tools for C-C bond formation in organic synthesis. scribd.comtib.euprinceton.edu When a chiral auxiliary is attached to the enolate component, it can effectively control the facial selectivity of the reaction with an aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl product. While the use of oxazolidinones (often derived from amino alcohols) as chiral auxiliaries is well-established, specific applications of this compound in this context would involve its conversion to a corresponding chiral imide or ester. The bulky isobutyl group of the auxiliary would sterically shield one face of the enolate, directing the electrophilic aldehyde to the opposite face.

Similarly, in cycloaddition reactions like the Diels-Alder reaction, this compound can be used to create chiral dienophiles. researchgate.netacs.org For instance, by forming an imide with an α,β-unsaturated carboxylic acid, the resulting chiral dienophile will exhibit a strong facial bias in its [4+2] cycloaddition with a diene, yielding a cyclic product with high diastereomeric purity. The auxiliary can then be hydrolytically removed to reveal the enantiomerically enriched cyclic carboxylic acid.

When the chiral moiety is an integral part of the substrate, it can direct the stereochemical outcome of reactions at a nearby prochiral center. This substrate-controlled diastereoselectivity is a powerful strategy for building complex molecules with multiple stereocenters.

A closely related example demonstrates this principle effectively: the alkylation of a chiral amino aldehyde. The addition of diethylzinc to (S)-2-(dibenzylamino)-3-methylbutanal proceeds with high diastereoselectivity to yield the syn-amino alcohol, (3R,4S)-4-(dibenzylamino)-5-methylhexan-3-ol. thieme-connect.de The inherent chirality of the starting aldehyde, specifically the stereocenter adjacent to the carbonyl group, dictates the trajectory of the incoming nucleophile. The reaction likely proceeds through a chelated transition state involving the aldehyde and the zinc reagent, where the bulky substituent on the chiral center blocks one face of the carbonyl, forcing the ethyl group to add to the less hindered face. This leads to a highly controlled formation of the new stereocenter at C3 relative to the existing one at C4.

Table 2: Substrate-Controlled Diastereoselective Alkylation of a Chiral Amino Aldehyde This table illustrates the principle of substrate-controlled alkylation using a substrate structurally analogous to a derivative of this compound.

| Chiral Substrate | Reagent | Product | Diastereoselectivity | Reference |

| (S)-2-(dibenzylamino)-3-methylbutanal | Diethylzinc (Et₂Zn) | (3R,4S)-4-(dibenzylamino)-5-methylhexan-3-ol | High (syn product favored) | thieme-connect.de |

Organocatalytic Applications of this compound Derivatives

This compound belongs to the class of β-amino alcohols, which are recognized as effective scaffolds for developing organocatalysts. rsc.org These simple, chiral molecules possess both an amino group and a hydroxyl group, allowing them to act as bifunctional catalysts. The amino group can function as a basic site or engage in covalent catalysis through the formation of an enamine or iminium ion, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile and control the stereochemical outcome of the reaction. rsc.org

Derivatives of primary β-amino alcohols are effective organocatalysts in various asymmetric transformations, including Michael additions. rsc.org For instance, simple primary β-amino alcohols have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high purity. rsc.org The design of these catalysts often involves modifying the substituents at the α- and β-positions relative to the hydroxyl group to fine-tune their steric and electronic properties, which in turn controls the enantioselectivity of the reaction. rsc.org

While specific studies detailing the catalytic activity of derivatives of this compound itself are not extensively documented in broad literature, the principles governing related structures are well-established. Chiral amino alcohol-derived organocatalysts are valued for their ability to create complex chiral molecules, which serve as key synthetic intermediates for pharmaceuticals and other fine chemicals. rsc.orgorganic-chemistry.org The development of new classes of multifunctional organocatalysts from readily available chiral sources like amino alcohols is a continuous challenge and a significant area of interest in the scientific community. rsc.org The goal is to design eco-friendly and efficient catalysts for a wide range of asymmetric reactions. rsc.orgorganic-chemistry.org

Role as a Chiral Building Block for Advanced Intermediates

This compound is a valuable chiral building block, primarily recognized for its role in the synthesis of intermediates for complex pharmaceutical compounds. smolecule.com Its stereochemically defined structure is crucial for constructing enantiomerically pure molecules. The most prominent application of this structural motif is in the synthesis of Pregabalin, marketed under the trade name Lyrica®, which is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. epo.org Although Pregabalin is the (S)-enantiomer, the (R)-amino alcohol is a key starting material or intermediate in several synthetic routes designed to produce these advanced molecules.

The synthesis of Pregabalin and its intermediates often involves the use of chiral precursors to establish the desired stereocenter. epo.orggoogle.com For example, a synthetic pathway might involve the reduction of a corresponding cyano derivative to yield a chiral amino alcohol, which is then further transformed into the final active pharmaceutical ingredient. google.com One documented method involves the reduction of a cyano-mesylate precursor to an amino alcohol, which is subsequently oxidized to form (S)-3-(aminomethyl)-5-methylhexanoic acid. google.com This highlights the utility of the chiral amino alcohol scaffold as a direct precursor to the final target molecule.

The table below outlines the relationship between the base amino alcohol structure and the key pharmaceutical product, Pregabalin.

| Compound/Intermediate | Role in Synthesis | Relevant Application |

| This compound | Chiral building block | Precursor for synthesizing advanced pharmaceutical intermediates. |

| (S)-3-amino-5-methylhexan-1-ol | Chiral building block | Intermediate in the synthesis of bioactive compounds and pharmaceuticals. smolecule.com |

| (S)-3-(aminomethyl)-5-methylhexanoic acid | Active Pharmaceutical Ingredient | Marketed as Pregabalin for treating neuropathic pain and other conditions. epo.org |

| (S)-3-cyano-5-methylhexanoic acid | Advanced Intermediate | A critical chiral intermediate in the synthesis of Pregabalin. nih.gov |

The utility of this compound as a chiral building block extends beyond pharmaceuticals into the realm of advanced organic materials and specialty chemicals. Chiral molecules are increasingly being incorporated into materials to induce specific properties, such as chiroptical responses or to act as recognition sites in chiral separations. While specific, large-scale applications of this compound in materials science are not as widely reported as its pharmaceutical uses, its potential is significant based on the broader use of chiral amines and alcohols.

Chiral compounds are fundamental in creating advanced materials like chiral polymers and Metal-Organic Frameworks (MOFs). rug.nl Chiral ligands are used to construct porous solids with helical or other asymmetric structures, which can have applications in enantioselective separations, asymmetric catalysis, and sensing. rug.nl The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a candidate for incorporation into polymeric structures or as a modifying agent for surfaces.

In the field of specialty chemicals, chiral amino alcohols serve as precursors for chiral auxiliaries, ligands for asymmetric catalysis, and building blocks for agrochemicals. organic-chemistry.orgsmolecule.com The defined stereochemistry of this compound is advantageous for these applications, where biological or chemical recognition is dependent on a specific three-dimensional structure. The ability to serve as a scaffold for more complex molecules makes it a versatile tool for chemists developing new specialty products with tailored chiral properties.

Advanced Spectroscopic and Chiroptical Methods for Characterization of R 3 Amino 5 Methylhexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of various NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be determined.

The fundamental structure of (R)-3-amino-5-methylhexan-1-ol is confirmed using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy, which identifies the different types of hydrogen and carbon atoms present in the molecule. However, for an unambiguous assignment of each signal, two-dimensional (2D) NMR techniques are essential. thieme-connect.denih.gov

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the proton-proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments map protons directly to the carbons they are attached to, allowing for definitive assignment of carbon signals based on their known proton assignments. thieme-connect.denih.gov

TOCSY (Total Correlation Spectroscopy): This technique shows correlations between all protons within a given spin system, which is particularly useful for identifying all protons belonging to a specific alkyl chain or fragment.

The combination of these experiments allows for the complete and confident assignment of all proton and carbon signals, confirming the constitution of 3-amino-5-methylhexan-1-ol.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This data is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂-OH | ~3.6 - 3.8 (m) | ~62-64 |

| 2 | -CH₂- | ~1.5 - 1.7 (m) | ~38-40 |

| 3 | -CH(N)- | ~2.9 - 3.1 (m) | ~50-52 |

| 4 | -CH₂- | ~1.2 - 1.4 (m) | ~44-46 |

| 5 | -CH- | ~1.6 - 1.8 (m) | ~24-26 |

| 6, 7 | -CH₃ | ~0.8 - 0.9 (d) | ~22-23 |

Chiral Derivatizing Agent (CDA) Methods (e.g., Mosher's Method) for Absolute Configuration Assignment

While standard NMR confirms the structure, it cannot distinguish between enantiomers. To determine the absolute configuration at the C-3 stereocenter, NMR methods employing chiral derivatizing agents (CDAs) are widely used. Mosher's method is a classic and reliable technique for this purpose. springernature.comresearchgate.net

The method involves reacting the chiral amino alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The amino and hydroxyl groups of this compound can be acylated to form a pair of diastereomeric MTPA esters or amides. illinois.edu Because these diastereomers have different three-dimensional shapes, they exhibit distinct chemical shifts in their ¹H NMR spectra. researchgate.net

The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester or amide linkage. The anisotropic effect of the phenyl ring in the MTPA moiety causes protons on one side of the chiral center to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield) in a predictable manner. For an (R)-alcohol, protons to the "right" of the carbinol in a planar projection will generally have a positive Δδ value, while those to the "left" will have a negative Δδ value. By systematically analyzing these Δδ values, the (R) configuration can be unequivocally confirmed. springernature.com

Table 2: Illustrative Data for Mosher's Method Analysis of this compound (Hypothetical data for protons adjacent to the C-3 chiral center after derivatization)

| Proton(s) | δ for (S)-MTPA ester (δS) | δ for (R)-MTPA ester (δR) | Δδ (δS - δR) | Inferred Configuration |

| H-2 | 1.85 ppm | 1.95 ppm | -0.10 ppm | Protons on this side have negative Δδ |

| H-4 | 1.55 ppm | 1.45 ppm | +0.10 ppm | Protons on this side have positive Δδ |

Chiroptical Spectroscopy for Absolute Stereochemical Elucidation

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule and provide a powerful alternative or complement to NMR-based methods for assigning absolute configuration.

Vibrational Circular Dichroism (VCD) measures the difference in absorbance of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. syr.edu Every chiral molecule has a unique VCD spectrum that is a sensitive fingerprint of its absolute configuration and conformation in solution. nih.gov

The modern approach to VCD analysis involves a comparison between the experimentally measured spectrum and theoretical spectra generated using quantum chemical calculations, typically with Density Functional Theory (DFT). nih.gov Theoretical VCD spectra are calculated for both the (R) and (S) enantiomers. The absolute configuration of the sample is assigned by determining which of the calculated spectra provides the best fit to the experimental one. This synergy between experiment and theory makes VCD a highly reliable method for stereochemical elucidation. scite.ai

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, which corresponds to electronic transitions. rsc.org The resulting spectrum features positive or negative peaks, known as Cotton effects.

This compound is a simple aliphatic amino alcohol and lacks a strong chromophore, meaning its intrinsic ECD signals are typically weak and occur in the far-UV region, making them difficult to measure accurately. To overcome this, an in situ derivatization method can be employed using an auxiliary chromophore. A highly effective reagent for amino alcohols is dirhodium tetraacetate, [Rh₂(OAc)₄]. nih.govresearchgate.net When mixed with the amino alcohol, it forms a chiral complex in solution. This new complex exhibits intense Cotton effects in the visible region of the spectrum (around 350-500 nm). An established empirical rule, known as a sector rule, correlates the signs of these induced Cotton effects with the absolute configuration of the 1,3-amino alcohol ligand, allowing for a straightforward assignment. nih.gov

Optical Rotatory Dispersion (ORD) is the oldest chiroptical technique and measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. bohrium.com An ORD spectrum displays a Cotton effect—a characteristic peak and trough—in the wavelength region where the molecule absorbs light. The sign of this Cotton effect is directly related to the absolute configuration of the stereocenter(s). researchgate.net

Similar to ECD, the native chromophores in this compound are weak (n → σ* transitions of the nitrogen and oxygen atoms) and absorb in the far-UV. While challenging to measure, the sign of the Cotton effect in the ORD spectrum can, in principle, be used to assign the absolute configuration, often in conjunction with empirical rules or computational predictions. mdpi.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₇H₁₇NO (exact mass: 131.1310).

Beyond molecular formula confirmation, MS is critical for structural elucidation through the analysis of fragmentation patterns. When subjected to ionization techniques like electrospray ionization (ESI) or electron impact (EI), the molecule undergoes characteristic fragmentation, providing valuable structural information. The primary amine and primary alcohol functional groups direct the fragmentation pathways, with alpha-cleavage being a dominant mechanism.

Key fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the nitrogen atom: This can occur in two ways. Cleavage of the bond between the chiral carbon (C3) and the isobutyl group results in the loss of an isobutyl radical (•C₄H₉), generating a prominent fragment ion. Alternatively, cleavage of the C2-C3 bond leads to the loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH).

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.

The analysis of these fragments allows for the confident identification of the compound's structural backbone.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Process | Lost Fragment | Fragment Structure | Predicted m/z | Notes |

| Molecular Ion | N/A | [C₇H₁₇NO]⁺• | 131.13 | Corresponds to the molecular weight of the compound. |

| α-Cleavage (N) | •CH(CH₃)₂CH₂ | [C₃H₈NO]⁺ | 74.06 | Loss of the isobutyl radical. |

| α-Cleavage (N) | •CH₂CH₂OH | [C₅H₁₂N]⁺ | 86.10 | Loss of the hydroxyethyl radical. |

| Dehydration | H₂O | [C₇H₁₅N]⁺• | 113.12 | Loss of a water molecule from the molecular ion. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a successful single-crystal X-ray diffraction analysis would yield a definitive solid-state structure, confirming the (R)-configuration at the C3 stereocenter.

While specific crystallographic data for this compound is not widely published, the analysis of a suitable single crystal would provide the parameters listed in Table 2. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the atomic positions can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute stereochemistry, providing unequivocal proof of the enantiomeric form. researchgate.net In the context of pharmaceutical development, related but more complex molecules have been characterized using X-ray powder diffraction (XRPD) to identify and distinguish different crystalline forms (polymorphs), which can have different physical properties. google.com

Table 2: Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal (e.g., orthorhombic, monoclinic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit that forms the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between them. |

| Absolute Configuration | The definitive spatial arrangement of atoms (e.g., R or S configuration). |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)

Assessing the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most effective method for separating and quantifying enantiomers. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. researchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For amino alcohols, common CSPs include those based on cyclodextrins, proteins, or Pirkle-type phases. mdpi.comresearchgate.net The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to achieve baseline separation of the (R) and (S) enantiomers. researchgate.net Detection is commonly performed using a UV detector, which may require derivatization of the amino alcohol with a chromophore to enhance sensitivity. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is another widely used technique for chiral separations. cat-online.com Due to the low volatility of amino alcohols, a derivatization step is typically required prior to analysis. The amino and hydroxyl groups are converted into less polar, more volatile esters or amides. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase. The separated enantiomers are detected by a mass spectrometer, which provides both quantification and structural confirmation of the eluted peaks. cat-online.com This method is highly sensitive and can accurately determine the ratio of enantiomers down to very low levels. cat-online.com

Table 3: Overview of Chromatographic Methods for Enantiomeric Purity

| Technique | Principle | Typical Stationary Phase | Mobile/Carrier Gas | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Cyclodextrin-based, Pirkle-type, protein-based (e.g., CHIROBIOTIC). sigmaaldrich.com | Normal Phase: Hexane/Isopropanol. Reversed Phase: Acetonitrile/Water with additives. researchgate.netnih.gov | May require derivatization for UV detection; mobile phase composition is critical for resolution. cat-online.com |

| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral capillary column. cat-online.com | Cyclodextrin derivatives (e.g., CHIRALDEX). sigmaaldrich.com | Inert gas (e.g., Helium, Hydrogen). | Requires derivatization to increase volatility; MS detection provides high specificity. cat-online.com |

Computational Chemistry and Mechanistic Investigations of R 3 Amino 5 Methylhexan 1 Ol Systems

Density Functional Theory (DFT) Studies of Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a flexible molecule like (R)-3-amino-5-methylhexan-1-ol, which possesses a chiral center and rotatable bonds, a multitude of conformations are possible. DFT calculations are crucial for identifying the most stable conformers and understanding their relative energies.

The conformational landscape of chiral amino alcohols is often governed by the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups. frontiersin.org This interaction can significantly stabilize certain geometries over others. A typical DFT study would involve a systematic search of the potential energy surface (PES) by rotating the key dihedral angles. For each resulting conformation, the geometry is optimized, and the energy is calculated.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C3-C4-C5) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | Yes | 0.00 |

| B | 180° (anti) | No | 2.5 |

| C | -60° (gauche) | No | 3.1 |

This table is illustrative and based on general principles of amino alcohol conformational analysis. The values are not derived from a specific published study on this compound.

The results of such an analysis would likely show that conformers allowing for the formation of an intramolecular hydrogen bond are significantly lower in energy. The accuracy of these predictions depends on the chosen functional and basis set. Combined experimental and theoretical approaches, such as comparing calculated vibrational circular dichroism (VCD) spectra with experimental data, can be used to validate the predicted conformational populations.

Theoretical Modeling of Chiral Recognition and Enantioselectivity in Catalytic Systems

This compound and similar chiral amino alcohols are valuable as ligands in asymmetric catalysis. diva-portal.orgrug.nl Theoretical modeling is instrumental in understanding the mechanism of chiral recognition, which is the basis for enantioselectivity. When the amino alcohol is part of a catalyst, it creates a chiral environment that differentiates between the two enantiomers of a prochiral substrate.

Computational models, often employing DFT, can be constructed for the transition states of the catalyzed reaction. For example, in the addition of a nucleophile to a carbonyl compound, two diastereomeric transition states are possible, one leading to the (R)-product and the other to the (S)-product. By calculating the energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted.

A key aspect of this modeling is identifying the non-covalent interactions that stabilize one transition state over the other. These can include hydrogen bonds, steric repulsion, and dispersion forces. For instance, in the enantioselective Petasis borono-Mannich reaction catalyzed by BINOL-derived catalysts, DFT calculations have identified non-conventional C-H···O interactions as a key feature for stabilizing the transition state that leads to the major enantiomer. chemrxiv.org

Table 2: Example of Calculated Energy Barriers for a Catalytic Reaction

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| TS-(R) | 15.2 | (R) |

| TS-(S) | 16.8 |

This table represents a hypothetical outcome for a reaction catalyzed by a complex of this compound, illustrating the energy difference that leads to enantioselectivity.

Elucidation of Reaction Mechanisms Involving this compound as Ligands or Auxiliaries

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of reactions where chiral amino alcohols act as ligands or auxiliaries. nih.govdiva-portal.org These studies can reveal the role of the catalyst, the nature of intermediates, and the factors controlling selectivity.

For example, in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, amino alcohols can coordinate to the metal center. rug.nl DFT calculations can model the entire catalytic cycle, from the initial coordination of the ligand and substrate to the final product release. This can help in understanding how the chiral ligand influences the stereochemistry of the hydrogen transfer step.

Mechanistic studies often involve:

Locating Transition States: Identifying the geometry and energy of the transition state for each elementary step of the reaction.

Characterizing Intermediates: Determining the structure and stability of any intermediate species formed during the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a located transition state connects the correct reactant and product.

A proposed mechanism for a copper-catalyzed C-H amination highlights the intricate interplay of multiple catalytic species, where the chiral ligand directs the enantioselectivity of a radical-mediated hydrogen atom transfer (HAT). nih.gov Computational modeling can validate such proposed pathways by assessing the energetic feasibility of each step.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design of Related Chiral Building Blocks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in the context of catalysis, their enantioselectivity. acs.org While specific QSAR studies for this compound are not available, the methodology is applicable to the design of new chiral building blocks based on its scaffold.

A QSAR/QSSR study would involve:

Creating a Dataset: Synthesizing a library of derivatives of this compound with systematic variations in their structure.

Experimental Testing: Measuring the enantioselectivity of each derivative in a specific catalytic reaction.

Calculating Descriptors: Using computational software to calculate a wide range of molecular descriptors for each derivative. These can include steric, electronic, and lipophilic properties.

Model Building: Employing statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the observed enantioselectivity.

For instance, a QSSR study on β-amino alcohol catalysts for the alkylation of aldehydes found that reliable predictions of enantioselectivity could be made using models based on 3D physical property grids. acs.org Such models can guide the rational design of new, more effective chiral ligands by predicting the properties that lead to higher enantioselectivity, potentially reducing the need for extensive trial-and-error synthesis. universite-paris-saclay.fr

Future Prospects and Emerging Research Areas Pertaining to R 3 Amino 5 Methylhexan 1 Ol

Innovations in Green Chemistry for Sustainable Synthesis Routes

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are driving significant innovation in the synthesis of chiral molecules like (R)-3-amino-5-methylhexan-1-ol. acs.orgresearchgate.net A primary focus is the development of biocatalytic methods, which use enzymes to perform chemical transformations. nih.gov These enzymatic processes offer high selectivity and efficiency under mild, environmentally friendly conditions, often avoiding the need for toxic reagents and reducing hazardous waste. nih.gov

Biocatalysis is a key strategy for the greener synthesis of chiral amines and amino alcohols. nih.gov Enzymes such as transaminases and alcohol dehydrogenases are being engineered to improve their performance and expand their substrate scope. nih.gov For instance, (R)-selective transaminases have shown excellent stereoselectivity in the asymmetric amination of hydroxy ketones, providing a potential green route to chiral amino alcohols. kaimosi.com Research is also focused on whole-cell biocatalysis, which utilizes entire microorganisms, and the immobilization of enzymes on solid supports to enhance their stability and reusability, further contributing to the sustainability of the process. nih.govnih.gov

Development of Highly Efficient and Recyclable Catalytic Systems

Significant progress has been made in asymmetric hydrogenation, a key reaction for producing chiral amines. acs.org Researchers are developing heterogeneous catalysts, where the catalyst is in a different phase from the reactants, which simplifies separation and recycling. researchgate.net For example, iridium complexes combined with chiral phosphoric acids have been developed as heterogeneous catalysts for the asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity. researchgate.net Another approach involves encapsulating chiral metal complexes within porous materials like zeolites, which can enhance catalytic efficiency and reusability. rsc.org The use of non-noble metal catalysts, such as those based on nickel, is also being explored as a more sustainable alternative to precious metal catalysts. researchgate.netacs.org

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Advantages | Challenges |

| Biocatalysts (e.g., Transaminases) | High selectivity, mild reaction conditions, biodegradable. nih.gov | Cost of cofactors, potential for enzyme inhibition. nih.gov |

| Homogeneous Catalysts (e.g., Chiral Metal Complexes) | High activity and selectivity. acs.org | Difficult to separate and recycle, potential for metal contamination in the product. |

| Heterogeneous Catalysts (e.g., Supported Metal Catalysts) | Easy to separate and recycle, improved catalyst stability. researchgate.net | Potentially lower activity and selectivity compared to homogeneous counterparts. researchgate.net |

Exploration of Novel Supramolecular Assemblies and Material Science Applications

The unique structural features of this compound and similar chiral molecules make them interesting building blocks for the construction of novel supramolecular assemblies and advanced materials. mdpi.com Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. acs.org

Chiral molecules can direct the formation of hierarchical structures with specific shapes and properties. chinesechemsoc.org These chiral supramolecular assemblies can exhibit unique optical, electronic, and biological activities. magtech.com.cn For example, the self-assembly of chiral molecules can lead to the formation of helical structures, nanotubes, and gels with potential applications in chiral recognition, sensing, and catalysis. magtech.com.cn The transfer of chirality from the molecular level to the macroscopic scale is a key area of investigation, with the goal of creating functional materials with precisely controlled properties. mdpi.comchinesechemsoc.org The development of chiral polymers and crystalline materials from these building blocks is an active area of research with potential applications in separation science and the development of materials that interact with circularly polarized light. chinesechemsoc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The study of this compound and its derivatives is increasingly situated at the intersection of organic chemistry with other scientific disciplines, most notably chemical biology and materials science. openaccessjournals.comutoronto.ca This interdisciplinary approach is leading to new insights and applications for this class of compounds.

In the realm of chemical biology , which uses chemical techniques to study biological systems, chiral amino alcohols and their derivatives are valuable tools. openaccessjournals.com They can be incorporated into peptides and other biomolecules to probe their structure and function. smolecule.com Their interactions with enzymes and receptors are of significant interest for drug discovery and the development of new therapeutic agents. openaccessjournals.com For instance, some chiral amino alcohols have been investigated for their potential to modulate the activity of enzymes involved in metabolic pathways. Research centers that integrate biology and chemistry are fostering collaborations to tackle complex problems in human health, such as neurodegenerative diseases. ircbc.ac.cnircbc.ac.cneie.gr

In materials science , the ability of chiral molecules like this compound to self-assemble into ordered structures is being harnessed to create new materials with tailored properties. mdpi.com The development of functional materials from chiral building blocks is a rapidly growing field, with potential applications in electronics, optics, and catalysis. chinesechemsoc.org The design and synthesis of these materials are guided by a fundamental understanding of the relationship between molecular structure and macroscopic properties. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.